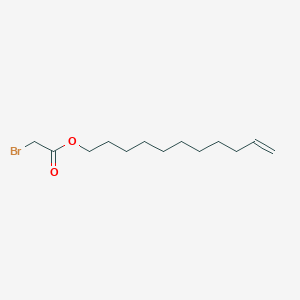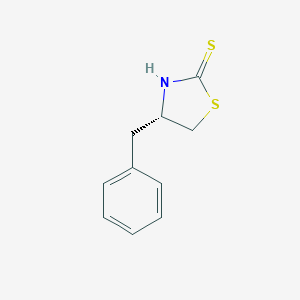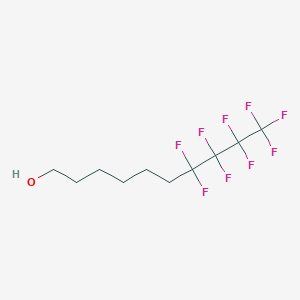
10-Undecenyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecenyl bromoacetate is an organic compound that belongs to the family of bromoacetates. It is used in various scientific research applications, particularly in the field of biochemistry. The compound is synthesized using specific methods and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
10-Undecenyl bromoacetate has various scientific research applications, particularly in the field of biochemistry. The compound is used as a reagent in the synthesis of various organic compounds. It is also used as a substrate for enzymes in biochemical assays. Additionally, 10-Undecenyl bromoacetate is used in the study of the biochemical pathways involved in lipid metabolism.
Mécanisme D'action
The mechanism of action of 10-Undecenyl bromoacetate is not fully understood. However, it is known that the compound is a substrate for enzymes involved in lipid metabolism. The compound is also believed to have an inhibitory effect on certain enzymes involved in lipid metabolism. The exact mechanism of action of 10-Undecenyl bromoacetate is an area of ongoing research.
Biochemical and Physiological Effects:
10-Undecenyl bromoacetate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism. It has also been shown to have an effect on the expression of genes involved in lipid metabolism. Additionally, 10-Undecenyl bromoacetate has been shown to have an effect on the growth and proliferation of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
10-Undecenyl bromoacetate has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is readily available. Additionally, 10-Undecenyl bromoacetate is stable under normal laboratory conditions. However, there are also limitations to the use of 10-Undecenyl bromoacetate in lab experiments. The compound is toxic and must be handled with care. Additionally, the exact mechanism of action of 10-Undecenyl bromoacetate is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 10-Undecenyl bromoacetate. One area of research is the elucidation of the exact mechanism of action of the compound. Additionally, there is ongoing research on the use of 10-Undecenyl bromoacetate as a tool for the study of lipid metabolism. Another area of research is the potential use of 10-Undecenyl bromoacetate as a therapeutic agent for the treatment of certain diseases, such as cancer.
Conclusion:
10-Undecenyl bromoacetate is an organic compound that has various scientific research applications, particularly in the field of biochemistry. The compound is synthesized using a specific method, and it has been shown to have various biochemical and physiological effects. Although there are limitations to the use of 10-Undecenyl bromoacetate in lab experiments, the compound has several advantages and is an important tool for the study of lipid metabolism. Ongoing research on 10-Undecenyl bromoacetate is focused on elucidating the mechanism of action of the compound and exploring its potential therapeutic applications.
Méthodes De Synthèse
10-Undecenyl bromoacetate is synthesized using a specific method. The synthesis starts with the reaction of undecylenic acid with thionyl chloride, which produces 10-Undecenyl chloride. The 10-Undecenyl chloride is then reacted with sodium bromoacetate, which produces 10-Undecenyl bromoacetate. The synthesis method is relatively simple and straightforward, and the compound can be synthesized in large quantities.
Propriétés
Numéro CAS |
195373-65-0 |
|---|---|
Formule moléculaire |
C13H23BrO2 |
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
undec-10-enyl 2-bromoacetate |
InChI |
InChI=1S/C13H23BrO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2H,1,3-12H2 |
Clé InChI |
GDVJTWACUPNIGM-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCCOC(=O)CBr |
SMILES canonique |
C=CCCCCCCCCCOC(=O)CBr |
Synonymes |
10-Undecenyl bromoacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)







![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)



![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)